molecular formula C13H18N2O2 B6235066 3-[(benzyloxy)methyl]pyrrolidine-1-carboxamide CAS No. 1854176-96-7

3-[(benzyloxy)methyl]pyrrolidine-1-carboxamide

Cat. No.: B6235066
CAS No.: 1854176-96-7
M. Wt: 234.3
InChI Key:
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Description

3-[(Benzyloxy)methyl]pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C13H18N2O2 It is characterized by a pyrrolidine ring substituted with a benzyloxy methyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(benzyloxy)methyl]pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with benzyl chloroformate to form the benzyloxy methyl pyrrolidine intermediate. This intermediate is then reacted with an appropriate amine to introduce the carboxamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Benzyloxy)methyl]pyrrolidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacologically active agent.

Mechanism of Action

The mechanism of action of 3-[(benzyloxy)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Benzyloxy)methyl]pyrrolidine-2-carboxamide
  • 3-[(Benzyloxy)methyl]pyrrolidine-1-sulfonamide
  • 3-[(Benzyloxy)methyl]pyrrolidine-1-phosphamide

Uniqueness

3-[(Benzyloxy)methyl]pyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the carboxamide group provides opportunities for hydrogen bonding, which can be crucial for binding to biological targets.

Properties

CAS No.

1854176-96-7

Molecular Formula

C13H18N2O2

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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